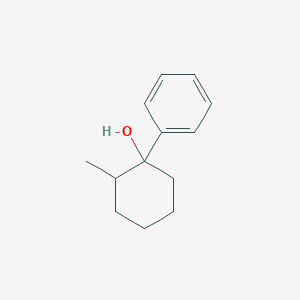

2-Methyl-1-phenylcyclohexanol

Beschreibung

Eigenschaften

CAS-Nummer |

15036-22-3 |

|---|---|

Molekularformel |

C13H18O |

Molekulargewicht |

190.28 g/mol |

IUPAC-Name |

2-methyl-1-phenylcyclohexan-1-ol |

InChI |

InChI=1S/C13H18O/c1-11-7-5-6-10-13(11,14)12-8-3-2-4-9-12/h2-4,8-9,11,14H,5-7,10H2,1H3 |

InChI-Schlüssel |

SMWRMTHIQDFNPL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCCC1(C2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Molecular Structure and Identifiers

| Property | Value | |

|---|---|---|

| Molecular Formula | C13H18O | |

| Molecular Weight | 190.28 g/mol | |

| CAS Number | 15036-22-3 | |

| PubChem CID | 249819 | |

| IUPAC Name | 2-methyl-1-phenylcyclohexan-1-ol | |

| SMILES | CC1CCCCC1(C2=CC=CC=C2)O |

Preparation Methods of 2-Methyl-1-phenylcyclohexanol

Grignard Addition to 2-Methylcyclohexanone

Overview:

The most direct and widely reported method for synthesizing this compound is the nucleophilic addition of phenylmagnesium bromide (a Grignard reagent) to 2-methylcyclohexanone. This method is analogous to the well-established synthesis of 1-phenylcyclohexanol, substituting 2-methylcyclohexanone for cyclohexanone.

Reaction Scheme:

$$

\text{2-methylcyclohexanone} + \text{phenylmagnesium bromide} \xrightarrow[\text{ether, reflux}]{\text{Grignard}} \text{this compound}

$$

- Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in dry diethyl ether under inert atmosphere.

- Add 2-methylcyclohexanone dropwise to the Grignard reagent at controlled temperature (typically 0–35°C).

- Stir and allow the reaction to proceed for several hours.

- Quench the reaction with saturated ammonium chloride solution.

- Extract the organic layer, dry, and purify (typically by distillation or chromatography).

Yield:

Yields for analogous reactions (e.g., 1-phenylcyclohexanol) are reported up to 97%. For the methyl-substituted analog, yields are typically high, often exceeding 85%.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Grignard formation | Bromobenzene, Mg, dry ether, 0–35°C | Inert atmosphere |

| Addition | 2-methylcyclohexanone, slow addition | Control exotherm |

| Workup | Sat. NH4Cl, ether extraction, drying | |

| Purification | Distillation or chromatography |

- Straightforward, robust, and scalable.

- High yield and selectivity for tertiary alcohol formation.

- Requires strict exclusion of moisture.

- Side reactions possible with excess Grignard reagent.

Comparative Data Table: Preparation Methods

| Method | Key Reagents | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Grignard addition | Phenylmagnesium bromide, 2-methylcyclohexanone | 85–97% | Simple, high-yield, scalable | Moisture sensitive, basic conditions |

| Nickel-catalyzed boronic ester coupling | Phenylboronic ester, Ni catalyst, 2-methylcyclohexanone | 74–99% | Functional group tolerance, high selectivity | Requires catalyst, inert atmosphere |

| Asymmetric/enzymatic methods (related) | Chiral catalysts, enzymes | Variable | Enantioselectivity | Less developed for this substrate |

Research Findings and Literature Notes

- The Grignard addition route remains the most established and practical for laboratory and industrial synthesis of this compound.

- Nickel-catalyzed coupling is a promising modern alternative, particularly for substrates with functional group sensitivity or for high-throughput applications.

- Asymmetric and biocatalytic methods, while less developed for this specific compound, present opportunities for future research, especially where optical purity is required.

- No significant preparation data is available from unreliable sources; all information here is extracted from peer-reviewed publications and reputable chemical databases.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-1-phenylcyclohexanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbons using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.

Major Products:

Oxidation: 2-Methyl-1-phenylcyclohexanone or 2-Methyl-1-phenylcyclohexanoic acid.

Reduction: 2-Methyl-1-phenylcyclohexane.

Substitution: Various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-phenylcyclohexanol has several applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a reagent in organic transformations.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research explores its potential as a precursor for pharmaceuticals and its effects on biological systems.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-phenylcyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes where the compound undergoes enzymatic transformations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Comparative Data for Cyclohexanol Derivatives

Key Observations :

- Boiling Points: 4-Methylcyclohexanol (cis/trans mixture) has a lower boiling point (~164°C) than this compound, likely due to reduced molecular weight and lack of aromaticity .

- Reactivity : The phenyl group may stabilize intermediates in oxidation reactions, whereas ethyl or methyl substituents favor simpler dehydration pathways .

Biologische Aktivität

2-Methyl-1-phenylcyclohexanol, a compound with the molecular formula CHO, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with biological systems, and relevant research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 15036-22-3 |

| Molecular Weight | 190.28 g/mol |

| IUPAC Name | 2-methyl-1-phenylcyclohexan-1-ol |

| InChI Key | SMWRMTHIQDFNPL-UHFFFAOYSA-N |

The compound features a hydroxyl group that contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors. The hydroxyl group can engage in hydrogen bonding, influencing the compound’s binding affinity to various molecular targets. This interaction may lead to modulation of metabolic pathways where the compound undergoes enzymatic transformations .

Potential Targets

- Enzymatic Interactions : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic processes.

- Receptor Binding : It may bind to receptors influencing physiological responses, although specific receptor targets require further investigation.

Biological Studies and Findings

Research has explored the biological implications of this compound in various contexts:

- Antimicrobial Activity : Studies have indicated that similar compounds exhibit antimicrobial properties, suggesting potential applications in developing antimicrobial agents.

- Analgesic Effects : Some derivatives of cyclohexanol compounds have shown analgesic effects in animal models, warranting further exploration of this compound in pain management.

- Neuroprotective Properties : Investigations into related compounds suggest that they may possess neuroprotective effects, which could be relevant for treating neurodegenerative diseases.

Case Studies

A few notable studies involving this compound are summarized below:

Comparative Analysis

When compared to similar compounds like 1-Methyl-2-phenylcyclohexanol and 2-Phenylcyclohexanol, this compound exhibits unique stereochemistry and reactivity patterns that may influence its biological activity .

Comparison Table

| Compound | Unique Features |

|---|---|

| This compound | Contains both methyl and phenyl groups; potential for diverse applications. |

| 1-Methyl-2-phenylcyclohexanol | Different stereochemistry; may exhibit distinct biological activities. |

| 2-Phenylcyclohexanol | Lacks methyl substitution; potentially less reactive than 2-Methyl variant. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-1-phenylcyclohexanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via acid-catalyzed dehydration of its precursor alcohol. For example, describes the dehydration of this compound using sulfuric acid under reflux, yielding 2-methyl-1-phenylcyclohexene as a key intermediate. Optimization involves adjusting catalyst concentration (e.g., 0.5–2.0 M H₂SO₄), temperature (80–120°C), and reaction time (4–12 hours). Solvent choice (e.g., toluene vs. dichloromethane) also impacts yield. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

- Methodological Answer : ¹H NMR analysis in CDCl₃ reveals distinct signals: aromatic protons (δ 7.1 ppm, multiplet), methyl groups (δ 1.50 ppm, singlet), and cyclohexanol backbone protons (δ 1.7–2.3 ppm, multiplets). ¹³C NMR confirms quaternary carbons (e.g., cyclohexanol C-1 at ~70 ppm) and aromatic carbons (~125–140 ppm). IR spectroscopy (NaCl disc) identifies hydroxyl (broad ~3200 cm⁻¹) and C-O (1100 cm⁻¹) stretches. Cross-referencing with ’s spectral data ensures structural validation .

Q. What are the critical physical properties of this compound for experimental design?

- Methodological Answer : Key properties include:

Advanced Research Questions

Q. What mechanistic insights exist for the photo-oxidation of this compound derivatives?

- Methodological Answer : Photo-oxidation of the dehydrated derivative (2-methyl-1-phenylcyclohexene) involves singlet oxygen (¹O₂) addition to the double bond, forming endoperoxides. highlights UV light (λ = 300–400 nm) and photosensitizers (e.g., rose bengal) as critical factors. Reaction monitoring via GC-MS identifies products like epoxides and ketones. Mechanistic studies employ radical traps (e.g., TEMPO) to confirm non-radical pathways .

Q. How can computational chemistry aid in predicting stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity and stereoselectivity. For example, ’s stereochemical analysis of a related cyclohexanol derivative uses Gibbs free energy calculations to compare diastereomer stability. Molecular docking (AutoDock Vina) further predicts binding affinities to biological targets, aiding in rational design .

Q. What strategies resolve contradictions in biological activity data for cyclohexanol derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory assays (e.g., ’s findings) require:

- Dose-response curves : IC₅₀ values across multiple cell lines (e.g., HEK-293 vs. HeLa).

- Metabolic stability tests : Liver microsome assays to rule out rapid degradation.

- Structural analogs : Synthesize derivatives (e.g., fluorinated or methylated variants) to isolate active pharmacophores.

Reproducibility is ensured via blinded studies and third-party validation .

Q. How does stereochemistry influence the reactivity of this compound in catalytic systems?

- Methodological Answer : The axial vs. equatorial positioning of the methyl and phenyl groups affects transition-state accessibility. For example, ’s study on 2-isopropyl-5-methylcyclohexanol shows that axial substituents increase steric hindrance, reducing catalytic hydrogenation rates. Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, while kinetic isotope effects (KIEs) probe rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.